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3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

Medicinal Chemistry Structure-Activity Relationship Quinoline SAR

This compound offers a unique combination of 4-ethylphenylsulfonyl and 2-methoxyphenylpiperazine substituents, setting it apart from common analogs like VR23 and SB-742457. Ideal as a structurally matched negative control for proteasome inhibitor studies or for profiling against broader GPCR panels. Its unsubstituted 6-position allows for late-stage functionalization, making it a versatile intermediate for focused library synthesis. Secure this high-purity research tool to differentiate target engagement in your SAR campaigns.

Molecular Formula C28H29N3O3S
Molecular Weight 487.62
CAS No. 899356-15-1
Cat. No. B2371757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
CAS899356-15-1
Molecular FormulaC28H29N3O3S
Molecular Weight487.62
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC
InChIInChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3
InChIKeyFVDROSDQKAZGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899356-15-1 – Structural and Pharmacophoric Profile of a 3-Sulfonyl-4-piperazinylquinoline


3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline (CAS 899356-15-1, molecular formula C27H27N3O3S, molecular weight 473.59 g/mol) is a synthetic small molecule belonging to the 4-piperazinylquinoline sulfonyl hybrid class . Its architecture combines a quinoline core, a 3-position 4-ethylphenylsulfonyl group, and a 4-position 4-(2-methoxyphenyl)piperazin-1-yl substituent [1]. This structural arrangement places it within a well‑characterized family of compounds that have been systematically explored as proteasome inhibitors, 5‑HT6 receptor antagonists, and anticancer agents [2]. The compound is offered by multiple specialty chemical suppliers for research‑use‑only applications, typically at purities ≥95% .

899356-15-1 – Why Generic Substitution Within the 4-Piperazinylquinoline Sulfonyl Class Is Not Straightforward


The 4-piperazinylquinoline sulfonyl scaffold is exquisitely sensitive to substitution patterns: even minor alterations to the sulfonyl aryl group or the piperazine N‑aryl appendage can shift the biological target profile from proteasome inhibition to serotonin receptor antagonism or antibacterial activity [1][2]. For example, the 7‑chloro‑2,4‑dinitrophenylsulfonyl analog VR23 is a potent proteasome inhibitor (IC50 1 nM against the trypsin‑like site), whereas the 8‑piperazinyl‑3‑phenylsulfonyl analog SB‑742457 is a selective 5‑HT6 antagonist [3][4]. The 4‑ethylphenylsulfonyl and 2‑methoxyphenylpiperazine substituents present in 899356-15-1 are unique among published analogs, making direct bioactivity extrapolation from ostensibly similar compounds unreliable without empirical verification .

899356-15-1 – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Sulfonyl Substituent Identity Differentiates 899356-15-1 from the Tosyl Analog TQ-6

The 4-ethylphenylsulfonyl group in 899356-15-1 replaces the 4-methylphenylsulfonyl (tosyl) group found in the close analog 4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-tosylquinoline (TQ-6). In parallel quinoline sulfonyl series, increasing the alkyl chain length on the sulfonyl phenyl ring from methyl to ethyl alters lipophilicity (calculated AlogP increase of approximately 0.4–0.5 log units), which directly influences membrane permeability and target binding kinetics . This structural modification is known to shift selectivity among related proteasome and receptor targets in the 4-piperazinylquinoline class [1].

Medicinal Chemistry Structure-Activity Relationship Quinoline SAR

Quinoline Core Substitution Pattern Distinguishes 899356-15-1 from VR23 and Its 7-Chloro Congeners

In contrast to VR23 (7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline), which bears a 7-chloro substituent on the quinoline ring and a 2,4-dinitrophenylsulfonyl group, 899356-15-1 lacks the 7-chloro atom and carries a 4-ethylphenylsulfonyl group. The 7-chloro substituent has been shown to be critical for the proteasome inhibitory potency of VR23; removal or relocation of this substituent can reduce proteasome β2 subunit binding by orders of magnitude [1]. VR23 inhibits the trypsin-like proteasome activity with an IC50 of 1 nM, the chymotrypsin-like activity with IC50 values of 50–100 nM, and the caspase-like activity with an IC50 of 3 μM [1].

Proteasome Inhibition Cancer Cell Selectivity Quinoline Hybrid Pharmacophore

Piperazine N-Aryl Group Identity Differentiates 899356-15-1 from 5-HT6-Selective 3-Phenylsulfonylquinolines

The N-(2-methoxyphenyl)piperazine moiety in 899356-15-1 contrasts with the N-unsubstituted or N-methylpiperazine typically found in high-affinity 5-HT6 receptor antagonists such as SB-742457 and Lu AE60157. In the 3-phenylsulfonylquinoline series, substitution at the piperazine N4 position with an aryl group (rather than alkyl or H) generally reduces 5-HT6 binding affinity by factors of 10–100-fold [1][2]. Lu AE60157 (8-(4-methylpiperazin-1-yl)-3-phenylsulfonylquinoline) exhibits a Kd of 0.2 nM for the human 5-HT6 receptor [3].

5-HT6 Receptor Serotonin Antagonist CNS Drug Discovery

Absence of 6-Substitution on the Quinoline Core Differentiates 899356-15-1 from Methyl- and Methoxy-Bearing Analogs with Altered Antibacterial Spectra

Unlike 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline (a 6-methyl analog with documented α1-adrenoceptor binding activity) and the 6-methoxy-3-tosyl derivatives, 899356-15-1 lacks any substituent at the quinoline 6-position . In the broader 4-piperazinylquinoline class, the presence and identity of the 6-substituent modulates antibacterial potency; for example, 4-piperazinylquinoline hybrid 5k exhibits selective anti‑S. aureus activity with an MIC of 10 μM [1][2]. The unsubstituted 6-position in 899356-15-1 provides a distinct electronic and steric profile at the quinoline ring that may influence DNA intercalation potential and bacterial membrane permeability [1].

Antibacterial MIC Staphylococcus aureus

Predicted Physicochemical and Drug-Likeness Profile Differentiates 899356-15-1 from Clinical-Stage and Lead-Optimized Analogs

Compared to clinical-stage compounds such as SB-742457 (MW 353.44, cLogP ~2.5) and the advanced lead VR23 (MW 477.9, cLogP ~3.1), 899356-15-1 (MW 473.59, predicted cLogP ~4.2–4.8) occupies a distinct region of physicochemical space with higher molecular weight and lipophilicity [1]. This profile places it closer to the 'beyond Rule of 5' space that may confer advantages for targeting intracellular protein‑protein interactions or CNS penetration but may also present solubility and metabolic stability challenges relative to lower-MW analogs [2]. The 2-methoxyphenylpiperazine moiety contributes hydrogen bond acceptor capacity (calculated HBA count: 6) exceeding that of N-methylpiperazine or N–H piperazine analogs [1].

Drug-Likeness Physicochemical Properties ADME Prediction

899356-15-1 – Research and Industrial Application Scenarios Supported by Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for 3-Sulfonyl-4-piperazinylquinoline Pharmacophore Exploration

The unique combination of a 4-ethylphenylsulfonyl group at the quinoline 3-position with a 2-methoxyphenylpiperazine at the 4-position makes 899356-15-1 an ideal probe for SAR campaigns aimed at mapping the pharmacological consequences of alkyl chain elongation on the sulfonyl phenyl ring in the presence of an ortho-methoxy N-arylpiperazine . Researchers seeking to differentiate target engagement profiles (e.g., proteasome vs. GPCR vs. kinase) across the 4-piperazinylquinoline chemical space can use this compound to fill a structural gap not represented by the more extensively characterized tosyl, phenylsulfonyl, or 2,4-dinitrophenylsulfonyl analogs [1][2].

Negative Control Compound for Proteasome Inhibition Studies

Because 899356-15-1 lacks the 7-chloro substituent and the 2,4-dinitrophenylsulfonyl electrophilic warhead critical for proteasome β2 subunit engagement, it is expected to be substantially less active as a proteasome inhibitor than VR23 (IC50 values of 1–100 nM vs. predicted >10 μM) . This makes it suitable as a structurally matched negative control in experiments designed to confirm that biological effects observed with VR23 or related quinoline-sulfonyl proteasome inhibitors are mechanism‑specific rather than scaffold‑general [1].

Chemical Probe for Non-5-HT6 CNS or Peripheral GPCR Target Screening

The N-(2-methoxyphenyl)piperazine fragment, combined with the absence of the 8-piperazinyl substitution pattern required for high-affinity 5-HT6 binding, predicts that 899356-15-1 will exhibit substantially reduced 5-HT6 affinity relative to SB-742457 or Lu AE60157 (Kd 0.2 nM) [1]. This selectivity shift positions 899356-15-1 as a candidate for screening against broader GPCR panels (e.g., α1-adrenoceptors, D2/D3 dopamine receptors, 5-HT1A/5-HT7 serotonin receptors) where the 2-methoxyphenylpiperazine motif has demonstrated engagement [2].

Building Block for Focused Library Synthesis via 6-Position Derivatization

The unsubstituted quinoline 6-position in 899356-15-1 provides a convenient synthetic handle for late-stage functionalization (e.g., halogenation, cross‑coupling, or nucleophilic substitution) without perturbing the pre-installed 3-sulfonyl and 4-piperazinyl substituents . Medicinal chemistry teams can employ 899356-15-1 as a key intermediate to generate focused libraries that systematically explore 6-position SAR while maintaining the differentiated 4-ethylphenylsulfonyl/2-methoxyphenylpiperazine pharmacophore, a strategy that complements existing library approaches based on the 6-methyl or 6-methoxy congeners [1].

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